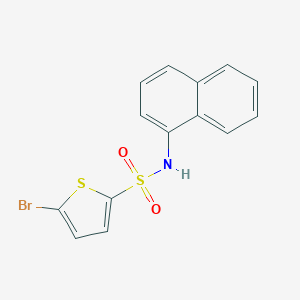

![molecular formula C17H15ClF3NO2 B297091 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)

2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, also known as fenofibrate, is a synthetic drug that has been widely used in the treatment of dyslipidemia and hypertriglyceridemia. Fenofibrate is classified as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, which means that it can activate PPARα receptors in the liver and other tissues to regulate lipid metabolism. In recent years, fenofibrate has also been studied for its potential applications in cancer treatment, inflammation, and neurodegenerative diseases.

作用機序

Fenofibrate exerts its therapeutic effects through activation of PPARα receptors. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Fenofibrate can bind to PPARα receptors and induce the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and glucose utilization. This leads to a reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity.

Biochemical and Physiological Effects:

Fenofibrate has been shown to have a number of biochemical and physiological effects. These include:

1. Reduction in serum triglycerides: Fenofibrate can reduce serum triglycerides by up to 50% by increasing the clearance of triglyceride-rich lipoproteins from the circulation.

2. Increase in HDL cholesterol: Fenofibrate can increase HDL cholesterol by up to 20% by increasing the expression of genes involved in HDL metabolism.

3. Improvement in insulin sensitivity: Fenofibrate can improve insulin sensitivity by increasing glucose uptake and utilization in skeletal muscle and adipose tissue.

4. Inhibition of cancer cell growth and metastasis: Fenofibrate can inhibit the growth and metastasis of various cancer cells by inducing apoptosis and inhibiting angiogenesis.

実験室実験の利点と制限

Fenofibrate has several advantages and limitations for lab experiments. Some of the advantages include:

1. Availability: Fenofibrate is commercially available and can be easily obtained for lab experiments.

2. Specificity: Fenofibrate is a specific PPARα agonist, which means that its effects can be attributed to PPARα activation.

3. Safety: Fenofibrate has been used clinically for many years and has a good safety profile.

Some of the limitations of 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide for lab experiments include:

1. Cost: Fenofibrate can be expensive, especially for large-scale experiments.

2. Solubility: Fenofibrate is poorly soluble in water, which can make it difficult to administer in certain experiments.

3. Species differences: The effects of 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide can vary between different species, which can make it difficult to extrapolate results from animal studies to human studies.

将来の方向性

There are several future directions for the study of 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide. Some of these include:

1. Combination therapy: Fenofibrate may have synergistic effects when combined with other drugs, such as statins, for the treatment of dyslipidemia and cardiovascular disease.

2. Cancer immunotherapy: Fenofibrate may enhance the efficacy of cancer immunotherapy by modulating the immune response.

3. Neurodegenerative diseases: Fenofibrate may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, by reducing inflammation and oxidative stress.

4. Drug delivery: New formulations of 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide may improve its solubility and bioavailability, making it more effective for certain applications.

In conclusion, 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic drug that has been widely used for the treatment of dyslipidemia and hypertriglyceridemia. It exerts its therapeutic effects through activation of PPARα receptors and has potential applications in cancer treatment, inflammation, and neurodegenerative diseases. While 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide has several advantages and limitations for lab experiments, there are many future directions for its study that hold promise for improving human health.

合成法

Fenofibrate can be synthesized through a multistep process starting from 4-chlorophenol and 3-trifluoromethylbenzaldehyde. The key intermediate is 2-(4-chlorophenoxy)-2-methylpropanoic acid, which is then converted to 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide by reacting with thionyl chloride and N,N-dimethylformamide.

科学的研究の応用

Fenofibrate has been extensively studied for its therapeutic effects on dyslipidemia and hypertriglyceridemia. Clinical trials have shown that 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide can significantly reduce serum triglycerides, increase high-density lipoprotein (HDL) cholesterol, and improve insulin resistance in patients with metabolic syndrome. Fenofibrate has also been investigated for its potential applications in cancer treatment. Studies have shown that 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide can inhibit the growth and metastasis of various cancer cells, including breast cancer, prostate cancer, and colon cancer. In addition, 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide has been studied for its anti-inflammatory and neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

特性

分子式 |

C17H15ClF3NO2 |

|---|---|

分子量 |

357.8 g/mol |

IUPAC名 |

2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |

InChI |

InChI=1S/C17H15ClF3NO2/c1-16(2,24-14-8-6-12(18)7-9-14)15(23)22-13-5-3-4-11(10-13)17(19,20)21/h3-10H,1-2H3,(H,22,23) |

InChIキー |

XFAYUELBFSFZFN-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)Cl |

正規SMILES |

CC(C)(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[({3-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]benzoate](/img/structure/B297010.png)

![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropylphenyl)benzamide](/img/structure/B297011.png)

![N-(2-isopropylphenyl)-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297012.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297013.png)

![N-[1,1'-biphenyl]-2-yl-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297016.png)

![Ethyl 2-({[2-fluoro(methylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297017.png)

![N-(3-ethoxypropyl)-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297019.png)

![2-[3-fluoro(methylsulfonyl)anilino]-N-(4-isopropylphenyl)acetamide](/img/structure/B297020.png)

![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)anilino]propanamide](/img/structure/B297021.png)

![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B297022.png)

![2-{2,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297024.png)

![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B297033.png)